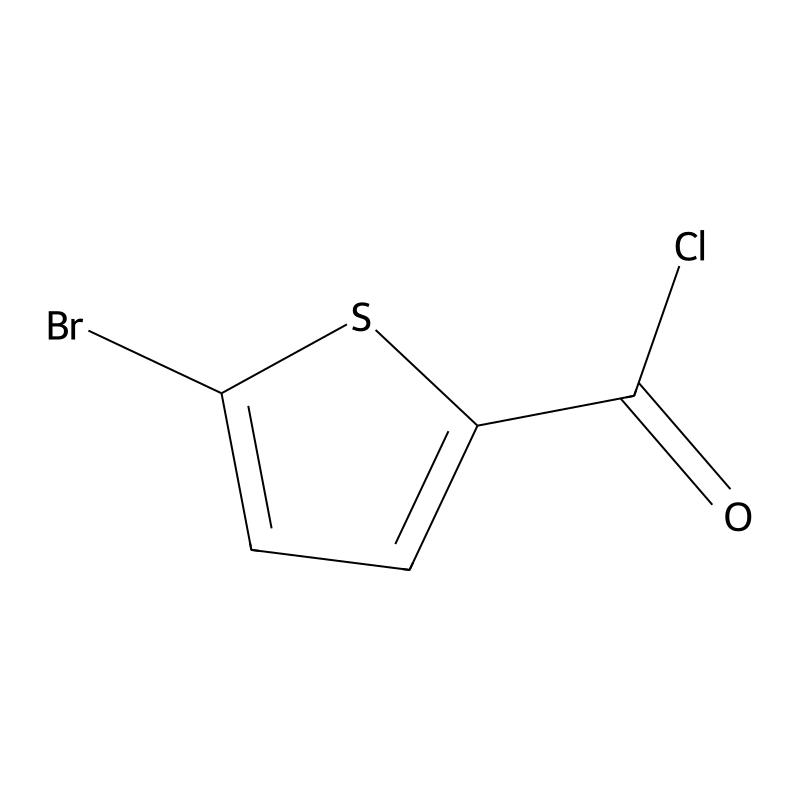

5-Bromothiophene-2-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of heterocyclic compounds:

-Bromothiophene-2-carbonyl chloride is a valuable precursor for the synthesis of various heterocyclic compounds, which are ring structures containing atoms from different elements. Due to its reactive nature, the carbonyl chloride group (COCI) readily undergoes nucleophilic substitution reactions with various nucleophiles, enabling the formation of diverse heterocycles.

For example, research has shown its application in the synthesis of substituted thiophenes and thiazoles. PubChem, National Institutes of Health: )

Building block for functionalized materials:

The combined presence of a bromine atom and an easily modifiable carbonyl chloride group makes 5-bromothiophene-2-carbonyl chloride a versatile building block for the design and synthesis of functionalized materials.

Studies have explored its utilization in the development of new conducting polymers and organic field-effect transistors (OFETs) due to the unique electronic properties associated with the thiophene ring and the ability to tailor functionality through the reactive carbonyl chloride group. Journal of Materials Chemistry C, Royal Society of Chemistry:

5-Bromothiophene-2-carbonyl chloride is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, alongside a carbonyl chloride functional group. Its molecular formula is CHBrClOS, and it features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This compound is significant in organic synthesis and pharmaceutical chemistry due to its reactive carbonyl chloride group, which can participate in various

The carbonyl chloride group in 5-bromothiophene-2-carbonyl chloride makes it a versatile intermediate in organic synthesis. It can undergo several types of reactions:

- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles to form various derivatives.

- Acylation Reactions: It can be used to acylate amines or alcohols, forming amides or esters.

- Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids, leading to the formation of more complex thiophene derivatives .

Research has indicated that derivatives of 5-bromothiophene-2-carbonyl chloride possess various biological activities. For instance, compounds derived from this compound have shown spasmolytic activity, suggesting potential applications in treating muscle spasms . The structural characteristics of thiophene compounds often correlate with their biological properties, making them valuable in drug discovery.

Several methods exist for synthesizing 5-bromothiophene-2-carbonyl chloride:

- From 5-Bromothiophene-2-carboxylic Acid: This method involves converting 5-bromothiophene-2-carboxylic acid into the corresponding carbonyl chloride using thionyl chloride or oxalyl chloride as chlorinating agents under controlled conditions .

- One-Pot Synthesis: A three-step one-pot process has been developed that simplifies the preparation of thiophene derivatives, including the carbonyl chloride .

- Modified Literature Procedures: Synthesis can also be achieved by modifying existing literature methods to enhance yield and purity .

5-Bromothiophene-2-carbonyl chloride is utilized primarily in:

- Pharmaceutical Chemistry: As an intermediate for synthesizing biologically active compounds.

- Material Science: In the development of electronic materials and sensors due to its conductive properties.

- Organic Synthesis: As a building block for constructing complex organic molecules through various coupling reactions.

Studies involving 5-bromothiophene-2-carbonyl chloride have focused on its interactions with biological targets. For example, its derivatives have been evaluated for binding affinity with proteins such as bovine serum albumin, which is crucial for understanding pharmacokinetics and drug delivery systems . Additionally, density functional theory calculations have been employed to predict the reactivity and stability of these compounds, providing insights into their potential biological effects .

Several compounds share structural similarities with 5-bromothiophene-2-carbonyl chloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride | Chlorine instead of bromine | Different reactivity due to chlorine |

| 5-Methylthiophene-2-carbonyl chloride | Methyl group instead of bromine | Altered electronic properties |

| 5-Bromothiophene-3-carbonyl chloride | Carbonyl at position 3 instead of position 2 | Different regioselectivity |

These compounds exhibit varying reactivity profiles and biological activities due to the differences in substituents on the thiophene ring.

The development of 5-bromothiophene-2-carbonyl chloride as a synthetic intermediate emerged from the broader evolution of thiophene chemistry, which has its roots in the late 19th and early 20th centuries when thiophene derivatives first gained recognition for their unique aromatic properties and synthetic utility. The specific compound 5-bromothiophene-2-carbonyl chloride represents a more recent advancement in halogenated thiophene chemistry, developed as researchers recognized the need for versatile building blocks that could combine multiple reactive functionalities within a single molecule. The synthesis methodology for producing thiophene-2-carbonyl chloride derivatives has undergone significant refinement over the decades, with recent patent literature from 2012 documenting improved synthetic routes for related chlorothiophene-2-carbonyl chloride compounds that utilize more efficient chlorinating agents and reaction conditions.

Historical development of this compound class has been driven by the pharmaceutical industry's increasing demand for heterocyclic intermediates capable of participating in diverse synthetic transformations. The evolution from simple thiophene derivatives to more complex halogenated acyl chlorides reflects the growing sophistication of medicinal chemistry, where multiple functional groups are strategically incorporated to enable rapid derivatization and structure-activity relationship studies. Research documentation shows that the development of efficient synthetic routes to thiophene-2-carbonyl chloride derivatives has been a persistent challenge, with traditional methods suffering from significant waste generation and side product formation, leading to high manufacturing costs and environmental concerns.

Significance in Organic Chemistry and Synthesis

5-Bromothiophene-2-carbonyl chloride occupies a central position in modern organic synthesis due to its exceptional versatility as a multifunctional building block that combines three distinct reactive sites within a single molecular framework. The acyl chloride functionality provides highly reactive electrophilic character, enabling rapid formation of amide, ester, and other carbonyl-containing derivatives through nucleophilic acyl substitution reactions. This reactivity profile makes the compound particularly valuable for the rapid assembly of complex molecular architectures where the thiophene core serves as a privileged scaffold for biological activity.

The strategic positioning of the bromine atom at the 5-position of the thiophene ring provides exceptional opportunities for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions that enable the formation of carbon-carbon bonds with boronic acids and related organometallic species. This dual functionality allows synthetic chemists to employ sequential or simultaneous transformations, where the acyl chloride can be converted to various derivatives while the bromine substituent serves as a handle for further structural elaboration through transition metal catalysis.

Research applications demonstrate the compound's particular utility in the synthesis of heterocyclic compounds, where the thiophene ring serves as a foundational element for constructing more complex ring systems. The electron-withdrawing effects of both the carbonyl chloride and bromine substituents significantly influence the electronic properties of the thiophene ring, enhancing its reactivity toward various electrophilic and nucleophilic transformations while maintaining the aromatic stability that makes thiophene derivatives attractive synthetic targets.

The compound's significance extends to proteomics research, where it serves as a precursor for the synthesis of specialized reagents and molecular probes designed to study protein function and interactions. In materials science applications, the unique electronic properties associated with the substituted thiophene ring system make 5-bromothiophene-2-carbonyl chloride valuable for developing organic semiconductors and other advanced functional materials where precise control over electronic properties is essential.

Classification and Relationship to Other Thiophene Derivatives

5-Bromothiophene-2-carbonyl chloride belongs to the broader class of halogenated thiophene derivatives, specifically representing a subset of thiophene-2-carbonyl chloride compounds that bear additional halogen substitution. The systematic classification of this compound places it within the organosulfur chemical family, where the sulfur atom of the thiophene ring contributes to the unique electronic and reactivity properties that distinguish these compounds from their carbocyclic analogs.

The relationship between 5-bromothiophene-2-carbonyl chloride and other thiophene derivatives can be understood through systematic comparison of structural features and their corresponding effects on chemical properties. The parent compound thiophene-2-carbonyl chloride lacks the bromine substituent, resulting in different electronic properties and reduced opportunities for cross-coupling reactions. Conversely, 5-chlorothiophene-2-carbonyl chloride represents a closely related analog where chlorine replaces bromine, leading to subtle differences in reactivity patterns and coupling efficiency due to the different electronic and steric properties of chlorine versus bromine.

Table 1: Comparative Properties of Related Thiophene Derivatives

| Compound | CAS Number | Molecular Weight | Boiling Point | Key Functional Groups |

|---|---|---|---|---|

| 5-Bromothiophene-2-carbonyl chloride | 31555-60-9 | 225.49 g/mol | 126°C/14 Torr | Acyl chloride, C-Br |

| 5-Chlorothiophene-2-carbonyl chloride | - | 180.04 g/mol | - | Acyl chloride, C-Cl |

| Thiophene-2-carbonyl chloride | - | 146.58 g/mol | - | Acyl chloride |

| 5-Bromothiophene-2-carboxylic acid | 7311-63-9 | 207.05 g/mol | - | Carboxylic acid, C-Br |

The classification system also considers the positional isomerism within thiophene derivatives, where the relative positions of substituents significantly influence both chemical reactivity and biological activity. 5-Bromothiophene-2-carbonyl chloride represents the specific regioisomer where the bromine occupies the 5-position and the carbonyl chloride occupies the 2-position, creating a 1,3-relationship between these functional groups that optimizes both electronic effects and synthetic accessibility.

Within the broader context of heterocyclic chemistry, this compound exemplifies the successful integration of multiple functional groups onto an aromatic heterocycle, serving as a model for the design of polyfunctional synthetic intermediates. The thiophene ring system provides aromatic stability while allowing for controlled reactivity at specific positions, making these compounds particularly valuable for systematic synthetic approaches where predictable reactivity patterns are essential.

Current Research Landscape and Importance

Contemporary research involving 5-bromothiophene-2-carbonyl chloride spans multiple disciplines, reflecting the compound's versatility and importance in current scientific investigations. Recent developments in pharmaceutical research have highlighted the compound's role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of compounds with spasmolytic activity. Research findings indicate that derivatives of 5-bromothiophene-2-carbonyl chloride have demonstrated significant biological activity, with some compounds showing effective concentrations in the low micromolar range for specific therapeutic applications.

The materials science research community has increasingly recognized the potential of 5-bromothiophene-2-carbonyl chloride as a building block for advanced functional materials. Studies have explored its utilization in developing new conducting polymers and organic field-effect transistors, where the unique electronic properties associated with the thiophene ring and the ability to tailor functionality through the reactive carbonyl chloride group provide opportunities for creating materials with precisely controlled electronic characteristics.

Current synthetic methodology research continues to explore improved approaches for both the synthesis of 5-bromothiophene-2-carbonyl chloride itself and its conversion to more complex molecular targets. Recent patent literature from 2018 describes innovative one-pot synthetic methods for related thiophene carboxylic acid derivatives, indicating ongoing industrial interest in developing more efficient and environmentally sustainable production methods. These developments address previous limitations in manufacturing routes that suffered from side product formation and significant waste generation.

Table 2: Recent Research Applications and Findings

| Research Area | Key Findings | Potential Applications | Reference Year |

|---|---|---|---|

| Pharmaceutical Chemistry | Spasmolytic activity derivatives with EC50 values 1.26-11.8 μM | Gastrointestinal disorder treatments | 2013-2024 |

| Materials Science | Organic field-effect transistor development | Electronic device applications | 2023-2024 |

| Synthetic Methodology | Improved one-pot synthesis routes | Industrial production optimization | 2018-2024 |

| Proteomics Research | Specialized reagent and probe synthesis | Protein function studies | 2020-2024 |

The current research landscape also encompasses environmental and sustainability considerations, where scientists are developing greener synthetic approaches that minimize waste generation and reduce the environmental impact of producing thiophene derivatives. These efforts have led to the development of catalytic liquid-phase aerobic oxidation reactions for producing thiophene-2-carbonyl chloride derivatives, representing a significant advancement toward more sustainable synthetic practices.

Future research directions indicate continued expansion of applications for 5-bromothiophene-2-carbonyl chloride, particularly in the areas of drug discovery where the compound's ability to serve as a versatile synthetic intermediate enables rapid exploration of chemical space around biologically relevant molecular scaffolds. The growing interest in heterocyclic chemistry within the pharmaceutical industry suggests that demand for this compound and related derivatives will continue to increase as researchers seek efficient routes to complex molecular targets with therapeutic potential.

Molecular Structure and Identification

Molecular Formula and Mass (C₅H₂BrClOS, 225.49 g/mol)

5-Bromothiophene-2-carbonyl chloride is an organosulfur compound with the molecular formula C₅H₂BrClOS and a molecular weight of 225.49 g/mol [1] [2] [3]. The compound represents a substituted thiophene derivative featuring both halogen substituents and an acyl chloride functional group [4]. The molecular composition includes five carbon atoms, two hydrogen atoms, one bromine atom, one chlorine atom, one oxygen atom, and one sulfur atom, arranged in a specific heterocyclic configuration [1] [5].

The precise molecular mass of 225.49 g/mol has been consistently reported across multiple analytical sources and represents the monoisotopic mass considering the most abundant isotopes of each constituent element [2] [6] [7]. This molecular weight places the compound within the range of medium-sized organic molecules suitable for various synthetic applications and analytical characterization techniques [1] [3].

Table 1: Molecular Identification Data

| Parameter | Value |

|---|---|

| IUPAC Name | 5-bromothiophene-2-carbonyl chloride |

| Alternative Names | 5-bromo-2-thiophenecarbonyl chloride, 2-thiophenecarbonyl chloride, 5-bromo- |

| CAS Number | 31555-60-9 |

| Molecular Formula | C₅H₂BrClOS |

| Molecular Weight (g/mol) | 225.49 |

| MDL Number | MFCD03421417 |

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 5-bromothiophene-2-carbonyl chloride [1] [2] [3]. This nomenclature follows the standard convention for naming substituted thiophene derivatives, where the thiophene ring serves as the parent structure and substituents are numbered according to their positions [2] [4].

Alternative names commonly encountered in the literature include 5-bromo-2-thiophenecarbonyl chloride and 2-thiophenecarbonyl chloride, 5-bromo- [1] [4]. These variations reflect different approaches to systematic naming while maintaining chemical accuracy [2] [3]. The compound may also be referred to simply as 5-bromo-2-thenoyl chloride in some contexts, where "thenoyl" represents the thiophene carbonyl group [4].

The numbering system in the IUPAC name indicates that the bromine substituent occupies position 5 of the thiophene ring, while the carbonyl chloride group is attached at position 2 [1] [2]. This specific substitution pattern is critical for understanding the compound's reactivity and properties [3] [4].

Chemical Identifiers (CAS, InChI, SMILES)

The Chemical Abstracts Service registry number for 5-bromothiophene-2-carbonyl chloride is 31555-60-9, which serves as a unique identifier in chemical databases and regulatory documentation [1] [2] [3]. This CAS number has remained consistent across multiple sources and provides unambiguous identification of the compound [5] [6] [7].

The International Chemical Identifier string is InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H, which encodes the complete molecular structure including connectivity and stereochemistry [1] [2] [3]. The corresponding InChI Key is ORIONTBOMZNQIE-UHFFFAOYSA-N, providing a hashed representation suitable for database searches [1] [3] [4].

Two SMILES representations are commonly used: the canonical SMILES C1=C(SC(=C1)Br)C(=O)Cl and the alternative notation O=C(Cl)C1=CC=C(Br)S1 [1] [3] [4]. Both representations accurately describe the molecular connectivity, with the sulfur atom at position 1 of the five-membered ring, bromine at position 5, and the carbonyl chloride group at position 2 [2] [3].

Table 2: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 31555-60-9 |

| InChI | InChI=1S/C5H2BrClOS/c6-4-2-1-3(9-4)5(7)8/h1-2H |

| InChI Key | ORIONTBOMZNQIE-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Br)C(=O)Cl |

| Canonical SMILES | O=C(Cl)C1=CC=C(Br)S1 |

Structural Features and Bonding

Thiophene Ring Characteristics

The thiophene ring in 5-bromothiophene-2-carbonyl chloride exhibits the characteristic aromatic properties of a five-membered heterocyclic system containing sulfur [8] [9] [10]. The ring adopts a planar geometry with all carbon and sulfur atoms being sp² hybridized, facilitating delocalization of π-electrons across the ring system [8] [10]. This aromatic character is evidenced by the extensive substitution reactions typical of thiophene derivatives and the benzene-like chemical behavior [8] [9].

The sulfur atom contributes two electrons to the aromatic π-system through its unhybridized p orbital, while also possessing a lone pair of electrons in one of its sp² hybridized orbitals [10]. This electronic configuration contributes to the stability of the molecule and influences the reactivity patterns observed in thiophene chemistry [8] [10]. The delocalized electron cloud formed above and below the pentagonal ring enhances the overall stability of the aromatic system [10].

The thiophene ring demonstrates remarkable stability under various reaction conditions, a property that has made thiophene derivatives valuable in pharmaceutical and materials chemistry applications [8] [9]. The aromatic nature of the ring system is maintained even with the presence of electron-withdrawing substituents such as the carbonyl chloride and bromine groups [9] [11].

Carbonyl Chloride Functionality

The carbonyl chloride functional group, also known as an acyl chloride, represents one of the most reactive carbonyl-containing functionalities in organic chemistry [12] [13] [14]. The carbon-oxygen double bond exhibits characteristic properties with a bond length of approximately 1.2 angstroms and significant polarity due to the electronegativity difference between carbon and oxygen [12] [13].

The presence of the chlorine atom directly bonded to the carbonyl carbon creates a highly electrophilic center due to the inductive electron-withdrawing effect of chlorine [14] [15]. This electronic configuration results in a shorter carbon-oxygen bond and higher stretching frequency compared to other carbonyl compounds [14] [15] [16]. The bond order for the carbon-oxygen double bond in acyl chlorides is approximately 1.937, indicating stronger double bond character than in amides or esters [14].

The electronegativity of chlorine enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack [12] [13] [14]. This reactivity pattern is fundamental to the utility of acyl chlorides as synthetic intermediates in organic chemistry [15] [16]. The carbonyl group maintains its planar geometry with sp² hybridization at the carbon center [12] [13].

Bromine Substituent Position and Effect

The bromine atom occupies the 5-position of the thiophene ring, representing the beta position relative to the sulfur heteroatom [17] [18]. This positioning places the bromine substituent in a specific electronic environment that influences both the electronic properties of the aromatic system and the overall molecular reactivity [17] [18].

Bromine functions as an electron-withdrawing group through inductive effects while simultaneously exhibiting weak electron-donating character through resonance [18] [19]. The presence of bromine at the 5-position causes a greater ionization potential compared to unsubstituted thiophene derivatives, indicating stabilization of the highest occupied molecular orbital [18]. This electronic effect contributes to altered optical and electrochemical properties of the molecule [18].

The bromine substituent introduces significant steric and electronic perturbations to the thiophene ring system [17] [18]. Studies on related brominated thiophene compounds have demonstrated that bromine substitution can affect the optical band gap and refractive index properties of the aromatic system [18]. The electron-withdrawing nature of bromine, combined with the carbonyl chloride group, creates a highly electron-deficient aromatic system [17] [18].

Table 3: Structural Features Summary

| Structural Component | Key Characteristics |

|---|---|

| Thiophene Ring | Planar, aromatic, sp² hybridized, 5-membered heterocycle |

| Carbonyl Chloride | Highly electrophilic, C=O bond length ~1.2 Å, electron-withdrawing |

| Bromine Substituent | 5-position, electron-withdrawing, affects ionization potential |

| Overall Geometry | Planar aromatic system with sp² carbons |

Spectroscopic Characterization

IR Spectroscopy Signatures

The infrared spectrum of 5-bromothiophene-2-carbonyl chloride exhibits characteristic absorption bands that enable structural identification and purity assessment [20] [21] [22]. The most prominent feature is the carbonyl stretching vibration of the acyl chloride functional group, which appears in the range of 1790-1810 cm⁻¹ [20] [14] [15] [16]. This high-frequency absorption is characteristic of acyl chlorides and results from the electron-withdrawing effect of the chlorine atom, which strengthens the carbon-oxygen double bond [14] [15] [23].

The thiophene ring system contributes several diagnostic bands to the infrared spectrum [24] [21]. Aromatic carbon-carbon stretching vibrations appear in the region 1600-1475 cm⁻¹ with weak to medium intensity, characteristic of heteroaromatic compounds [21] [22]. The aromatic carbon-hydrogen stretching vibrations occur in the range 3100-3050 cm⁻¹ with strong intensity [21] [25].

Additional characteristic absorptions include the carbon-chlorine stretching vibration in the range 800-600 cm⁻¹ and the carbon-bromine stretching vibration appearing between 600-500 cm⁻¹ [15] [26]. The carbon-sulfur stretching vibrations associated with the thiophene ring system typically appear in the range 700-600 cm⁻¹ [26]. These combined spectroscopic features provide a unique fingerprint for compound identification [20] [21] [22].

Table 4: IR Spectroscopy Characteristic Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl (C=O) - Acyl Chloride | 1790-1810 | Strong (s) | C=O stretch (electron-withdrawing Cl effect) |

| Thiophene C=C Aromatic | 1600-1475 | Weak-Medium (w-m) | Aromatic C=C stretch |

| C-H Aromatic (Thiophene) | 3100-3050 | Strong (s) | Aromatic C-H stretch |

| C-Cl Stretch | 800-600 | Strong (s) | C-Cl stretch |

| C-Br Stretch | 600-500 | Medium (m) | C-Br stretch |

| C-S Stretch | 700-600 | Medium (m) | C-S stretch in thiophene ring |

NMR Spectroscopic Data Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-bromothiophene-2-carbonyl chloride through analysis of both ¹H and ¹³C chemical shifts [27] [28]. The aromatic protons of the thiophene ring exhibit characteristic downfield chemical shifts due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents [28].

The proton at position 3 of the thiophene ring is expected to appear as a doublet in the range 7.8-8.2 ppm, significantly deshielded by both the electron-withdrawing carbonyl chloride group and the bromine substituent [28]. The proton at position 4 appears as a doublet in the range 7.2-7.6 ppm, primarily influenced by the adjacent bromine atom [28]. The coupling patterns reflect the vicinal coupling between adjacent aromatic protons [28].

Carbon-13 NMR spectroscopy reveals the carbonyl carbon as the most deshielded signal, appearing in the range 155-165 ppm due to the sp² hybridization and electron-withdrawing effects [28]. The aromatic carbons of the thiophene ring appear in characteristic ranges: C-3 (adjacent to carbonyl) at 130-135 ppm, C-4 at 125-130 ppm, and C-5 (bearing bromine) at 115-125 ppm [28].

Bromine NMR, while challenging due to quadrupolar effects, can provide additional structural confirmation [27]. Both ⁷⁹Br and ⁸¹Br nuclei exhibit broad signals in the range -500 to 100 ppm, with ⁸¹Br being more sensitive and yielding narrower linewidths [27].

Table 5: NMR Spectroscopy Chemical Shift Predictions

| Position | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 (thiophene) | 7.8-8.2 | d | Deshielded by electron-withdrawing COCl and Br |

| H-4 (thiophene) | 7.2-7.6 | d | Deshielded by adjacent Br |

| C-2 (carbonyl carbon) | 155-165 | s | Carbonyl carbon, highly deshielded |

| C-3 (thiophene) | 130-135 | s | Aromatic carbon adjacent to COCl |

| C-4 (thiophene) | 125-130 | s | Aromatic carbon |

| C-5 (thiophene) | 115-125 | s | Carbon bearing Br substituent |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 5-bromothiophene-2-carbonyl chloride reveals characteristic fragmentation patterns that reflect the structural features and bond strengths within the molecule [29]. The molecular ion peak appears at m/z 225 for the ⁷⁹Br isotope and m/z 227 for the ⁸¹Br isotope, exhibiting the characteristic 1:1 intensity ratio expected for bromine-containing compounds [29].

The most significant fragmentation pathway involves α-cleavage at the carbon-chlorine bond, resulting in loss of chlorine radical (mass 35) to give a fragment at m/z 190 [29]. This fragmentation is characteristic of acyl chlorides and represents a favored pathway due to the stability of the resulting acylium ion [29]. A more extensive fragmentation involves loss of the entire carbonyl chloride group (mass 63), producing a strong fragment at m/z 162 corresponding to the bromothiophene cation [29].

Additional fragmentation patterns include formation of the thiophene ring fragment at m/z 82, which represents loss of the bromine substituent from the bromothiophene fragment [29]. This fragmentation pathway demonstrates the relative stability of the thiophene core structure [29]. The bromothiophene fragment at m/z 123 retains the intact brominated aromatic system and represents a significant diagnostic ion [29].

Table 6: Mass Spectrometry Fragmentation Patterns

| Fragment m/z | Relative Intensity | Assignment | Fragmentation Pathway |

|---|---|---|---|

| 225 [M]⁺ | Medium | Molecular ion peak (⁷⁹Br isotope) | Molecular ion |

| 227 [M+2]⁺ | Medium | Molecular ion peak (⁸¹Br isotope) | Isotope pattern |

| 190 | Weak | Loss of Cl [M-35]⁺ | α-cleavage at C-Cl bond |

| 162 | Strong | Loss of COCl [M-63]⁺ | Loss of carbonyl chloride group |

| 123 | Medium | Bromothiophene fragment | Retention of bromothiophene unit |

| 82 | Strong | Thiophene ring fragment | Thiophene core fragment |

Crystallographic Studies and Solid-State Structure

X-ray Diffraction Analysis

X-ray crystallographic analysis of 5-bromothiophene-2-carbonyl chloride and related thiophene carbonyl derivatives reveals important structural features and packing arrangements [30] [31] [32] [33]. While specific crystallographic data for this exact compound has not been extensively reported, studies on closely related bromothiophene derivatives provide valuable structural insights [30] [31] [34].

Similar bromothiophene compounds typically crystallize in monoclinic crystal systems with space groups such as P2₁/n or P2₁/c [30] [31] [34]. The unit cell parameters for related compounds fall within characteristic ranges: a-axis lengths of 8-16 Å, b-axis lengths of 6-9 Å, and c-axis lengths of 10-16 Å [30] [31] [34]. The monoclinic angle β typically ranges from 100-120°, consistent with the packing requirements of substituted heterocyclic molecules [31] [34].

Crystallographic studies of thiophene-3-carbonyl chloride have revealed the phenomenon of ring flip disorder, where the molecule exists in two orientations differing by 180° rotation about the carbonyl bond [32] [33]. This disorder pattern may also be relevant to the 2-substituted isomer, though the specific substitution pattern in 5-bromothiophene-2-carbonyl chloride may influence the likelihood of such disorder [32] [33]. The density of similar compounds typically ranges from 1.7-1.9 g/cm³, consistent with the presence of heavy halogen substituents [31] [34].

Crystal Packing and Intermolecular Interactions

The crystal packing of bromothiophene derivatives is dominated by several types of intermolecular interactions that influence the solid-state structure and properties [11] [30] [31]. Halogen bonding interactions involving the bromine substituent represent a significant component of the crystal packing forces [31] [19]. These interactions can occur as Type I halogen-halogen contacts or as halogen bonds with electron-rich atoms such as sulfur or oxygen [31] [19].

Sulfur-oxygen contacts are frequently observed in the crystal structures of thiophene derivatives containing oxygen-bearing substituents [11] [35]. These interactions contribute to the formation of extended two-dimensional or three-dimensional networks in the solid state [11] [35]. The presence of both sulfur and oxygen atoms in 5-bromothiophene-2-carbonyl chloride provides multiple sites for such interactions [11].

Studies on related thiophene derivatives have shown that molecules often arrange in specific patterns such as zigzag chains, bilayers, or ribbon structures depending on the nature and positioning of substituents [11] [30] [31]. The carbonyl chloride functionality may participate in weak C-H⋯O hydrogen bonding interactions with neighboring molecules [11] [35]. The combination of halogen bonding, sulfur-oxygen contacts, and weak hydrogen bonding creates a complex network of intermolecular interactions that determines the overall crystal structure [11] [31] [19].

Table 7: Estimated Crystallographic Parameters

| Parameter | Estimated Value | Notes |

|---|---|---|

| Crystal System | Monoclinic | Common for halogenated heterocycles |

| Space Group | P2₁/n or P2₁/c | Frequently observed space groups |

| Unit Cell Length a (Å) | 8-12 | Typical range for similar compounds |

| Unit Cell Length b (Å) | 6-9 | Typical range for similar compounds |

| Unit Cell Length c (Å) | 12-16 | Typical range for similar compounds |

| Unit Cell Angle β (°) | 100-120 | Typical range for monoclinic systems |

| Volume (ų) | 600-1200 | Calculated from unit cell parameters |

| Z (molecules per unit cell) | 4 | Standard for organic molecules |

| Density (g/cm³) | 1.7-1.9 | Estimated based on molecular weight |

Physical State and Appearance

5-Bromothiophene-2-carbonyl chloride exists as a colorless to pale yellow liquid or solid depending on purity and storage conditions [1] [2]. At room temperature, the compound may present as a solid, semi-solid, or liquid state [3], indicating its transition point lies near ambient conditions. The appearance ranges from colorless clear liquid to pale yellow solid [1], with the coloration potentially resulting from trace impurities or oxidation products.

The compound's physical form is highly dependent on temperature and storage conditions [3]. Under proper storage conditions (2-8°C under inert atmosphere), it maintains its integrity as a stable solid or semi-solid [3] [1]. The variable physical state reflects the compound's relatively low melting point of 36-38°C [4] [5] [1], which places it near the boundary between solid and liquid phases at typical laboratory temperatures.

Thermodynamic Properties

Melting Point (36-38°C) and Boiling Point (126°C at 14 Torr)

The melting point of 5-bromothiophene-2-carbonyl chloride is consistently reported as 36-38°C [4] [5] [1] [6]. This relatively low melting point is characteristic of small organic molecules with moderate intermolecular forces. The narrow melting range indicates good purity and suggests a well-defined crystalline structure with consistent intermolecular packing arrangements.

The boiling point is reported as 126°C at 14 Torr (1.87 kPa) [4] [5] [1] [6]. This reduced-pressure boiling point reflects the compound's thermal sensitivity and the need to avoid decomposition at higher temperatures. The relatively low boiling point under reduced pressure indicates moderate volatility and suggests that standard atmospheric distillation would require temperatures that could lead to thermal decomposition.

Comparative analysis with related thiophene derivatives reveals structural effects on thermodynamic properties. The 3-bromothiophene-2-carbonyl chloride isomer exhibits a higher melting point (65-68°C) and boiling point (135-136°C at 13 Torr) [7], indicating stronger intermolecular interactions in the 3-bromo isomer. In contrast, 5-chlorothiophene-2-carbonyl chloride shows a significantly lower melting point (4°C) and similar boiling point (122-127°C at 16 Torr) [8] [9], demonstrating the influence of halogen substitution on physical properties.

Heat Capacity and Enthalpy Data

While specific heat capacity values for 5-bromothiophene-2-carbonyl chloride are not directly available in the literature, theoretical estimation methods can provide insights into its thermodynamic behavior. Based on group additivity methods for heterocyclic compounds [10] [11], the estimated heat capacity would incorporate contributions from the thiophene ring system, bromine substitution, and carbonyl chloride functional group.

Thermodynamic stability is influenced by the electronic structure of the molecule. The presence of electron-withdrawing groups (bromine and carbonyl chloride) creates significant polarization within the thiophene ring system [12] [13]. This electronic distribution affects the molecular vibrations and rotational modes that contribute to heat capacity.

Vaporization enthalpy can be estimated using correlation methods for organic compounds [14] [15]. The presence of the thiophene ring system and polar substituents suggests a moderate vaporization enthalpy reflecting both van der Waals interactions and dipole-dipole forces between molecules.

Solubility and Partition Coefficients

5-Bromothiophene-2-carbonyl chloride exhibits limited water solubility, being described as "slightly soluble in water" [9]. This hydrophobic character is expected given the lipophilic nature of the thiophene ring and the electron-withdrawing substituents that reduce hydrogen bonding capacity.

The compound shows good solubility in organic solvents, particularly chloroform and methanol [16] [9]. This solubility pattern reflects its moderate polarity - sufficiently polar to dissolve in protic solvents like methanol, yet hydrophobic enough to be readily soluble in chlorinated solvents.

The partition coefficient (LogP) is reported as 2.89 [5] [1], indicating moderate lipophilicity. This value suggests the compound would preferentially partition into organic phases over aqueous phases, consistent with its limited water solubility. The LogP value places it in the range typical of bioactive small molecules, though its reactivity limits biological applications.

Solubility behavior is influenced by the electronic properties of the substituents [17]. The bromine atom and carbonyl chloride group create significant molecular polarization, affecting solvent-solute interactions. The polar surface area (PSA) of 45.31 Ų [5] [1] reflects the contribution of the oxygen and chlorine atoms to molecular polarity.

Stability and Degradation Characteristics

5-Bromothiophene-2-carbonyl chloride is highly moisture sensitive and hygroscopic [9]. The carbonyl chloride functional group readily undergoes hydrolysis in the presence of water or atmospheric moisture, forming the corresponding carboxylic acid and releasing hydrochloric acid .

Storage requirements emphasize the compound's instability: it must be kept in a dark place under inert atmosphere (nitrogen or argon) at 2-8°C [3] [1]. These stringent conditions prevent both hydrolysis and potential oxidative degradation of the thiophene ring system.

Thermal stability is limited, with decomposition occurring at elevated temperatures . The compound's low boiling point under reduced pressure (126°C at 14 Torr) suggests that atmospheric pressure heating would lead to decomposition rather than clean distillation. Degradation pathways likely involve both hydrolysis of the acyl chloride group and potential ring-opening reactions of the thiophene system under harsh conditions.

Chemical stability is compromised by the highly electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution reactions . This reactivity, while useful synthetically, necessitates careful handling and storage to prevent unwanted reactions with trace nucleophiles.

Electronic Properties

Electron Distribution and Polarization

The electronic structure of 5-bromothiophene-2-carbonyl chloride is dominated by strong electron-withdrawing effects from both the bromine substituent and the carbonyl chloride group [20] [21]. These substituents create significant molecular polarization, with electron density being withdrawn from the thiophene ring toward the electronegative atoms.

Quantum mechanical calculations reveal that the sulfur atom in the thiophene ring adopts sp² hybridization, contributing a lone pair to the aromatic π-system [12] [22]. The electron distribution shows significant negative charge density on the oxygen atom of the carbonyl group and the chlorine atoms, while the thiophene ring carbon atoms bear partial positive charges due to electron withdrawal.

Molecular electrostatic potential (MEP) analysis indicates that electron density is concentrated on the chlorine and oxygen atoms, while the thiophene ring protons and the carbonyl carbon exhibit electron-deficient character [13]. This polarization pattern influences both the compound's reactivity and its intermolecular interactions.

The presence of two electron-withdrawing groups creates a cumulative inductive effect, significantly reducing electron density on the thiophene ring [23]. This electronic depletion affects the aromatic character of the thiophene system and influences its chemical behavior compared to unsubstituted thiophene.

Resonance Effects in the Thiophene System

Thiophene exhibits aromatic character through a six π-electron system involving four electrons from the carbon-carbon double bonds and two electrons from the sulfur atom [22] [24]. The sulfur atom contributes its lone pair to maintain aromaticity, creating a delocalized π-system characteristic of heteroaromatic compounds.

Bromine substitution introduces both inductive and resonance effects [23]. While bromine acts as an electron-withdrawing group through inductive effects, it can also participate in resonance stabilization through its lone pairs. However, the net effect remains electron-withdrawing due to the dominance of inductive withdrawal over resonance donation.

The carbonyl chloride group is a powerful electron-withdrawing substituent that significantly affects the thiophene ring's electronic properties [20] [21]. Contrary to conventional thinking, electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon while simultaneously destabilizing the overall molecular system [21]. This ground-state destabilization increases the compound's reactivity toward nucleophilic attack.

Resonance structures in the thiophene system are modified by the electron-withdrawing substituents, with reduced electron density delocalization compared to unsubstituted thiophene [25]. The sulfur atom's d-orbitals may participate in extended conjugation [25], though this contribution is diminished by the presence of electron-withdrawing groups that compete for electron density.

Frontier molecular orbital analysis shows that the HOMO-LUMO gap is influenced by substituent effects [26] [27]. Electron-withdrawing groups typically increase the HOMO-LUMO gap, making the molecule less reactive toward electrophilic attack but more susceptible to nucleophilic substitution reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₂BrClOS | [28] [29] [4] |

| Molecular Weight | 225.49 g/mol | [28] [29] [4] |

| Melting Point | 36-38°C | [4] [5] [1] |

| Boiling Point | 126°C at 14 Torr | [4] [5] [1] |

| Density | 1.855 ± 0.06 g/cm³ (predicted) | [4] [5] |

| LogP | 2.89 | [5] [1] |

| PSA | 45.31 Ų | [5] [1] |

| Water Solubility | Slightly soluble | [9] |

| Stability | Moisture sensitive, hygroscopic | [9] |

| Compound | Melting Point (°C) | Boiling Point (°C) | Pressure (Torr) |

|---|---|---|---|

| 5-Bromothiophene-2-carbonyl chloride | 36-38 | 126 | 14 |

| 3-Bromothiophene-2-carbonyl chloride | 65-68 | 135-136 | 13 |

| 5-Chlorothiophene-2-carbonyl chloride | 4 | 122-127 | 16 |